REACTION_CXSMILES
|
[OH-:1].[Na+].[OH2:3].[C:4]([O-:11])(=[O:10])/[CH:5]=[CH:6]\[C:7]([O-:9])=[O:8].[Ca+2:12]>[OH-].[Ca+2].[OH-].C(O)(=O)C>[C:7]([CH:6]([CH:5]([C:4]([O-:11])=[O:10])[OH:3])[OH:1])([O-:9])=[O:8].[Ca+2:12] |f:0.1,3.4,5.6.7,9.10|
|
Name
|
D,L-tartaric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
44.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)[O-])(=O)[O-].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 120 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a thermometer, condenser, addition funnel and mechanical stirrer
|
Type
|
FILTRATION
|
Details
|
A calcium tartrate filter cake
|
Type
|
CUSTOM
|
Details
|
from a previous reaction (133.2 g,50% solids)
|
Type
|
ADDITION
|
Details
|
was added to the reactor
|
Type
|
TEMPERATURE
|
Details
|
heated to 80°±2° C
|
Type
|
CUSTOM
|
Details
|
continued at 88°±2° C
|
Type
|
WAIT
|
Details
|
Total reaction time was three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
reached 68° C
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture was slowly cooled over 75 minutes from 68° C. to 35° C
|
Duration
|
75 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
FILTRATION
|
Details
|
filter funnel
|
Type
|
FILTRATION
|
Details
|
The filtration
|
Type
|
WAIT
|
Details
|
took only five minutes
|
Duration
|
5 min
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 485.5 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[Ca+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[Na+].[OH2:3].[C:4]([O-:11])(=[O:10])/[CH:5]=[CH:6]\[C:7]([O-:9])=[O:8].[Ca+2:12]>[OH-].[Ca+2].[OH-].C(O)(=O)C>[C:7]([CH:6]([CH:5]([C:4]([O-:11])=[O:10])[OH:3])[OH:1])([O-:9])=[O:8].[Ca+2:12] |f:0.1,3.4,5.6.7,9.10|
|
Name
|
D,L-tartaric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
44.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)[O-])(=O)[O-].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 120 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a thermometer, condenser, addition funnel and mechanical stirrer
|
Type
|
FILTRATION
|
Details
|
A calcium tartrate filter cake
|
Type
|
CUSTOM
|
Details
|
from a previous reaction (133.2 g,50% solids)
|
Type
|
ADDITION
|
Details
|
was added to the reactor
|
Type
|
TEMPERATURE
|
Details
|
heated to 80°±2° C
|
Type
|
CUSTOM
|
Details
|
continued at 88°±2° C
|
Type
|
WAIT
|
Details
|
Total reaction time was three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
reached 68° C
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture was slowly cooled over 75 minutes from 68° C. to 35° C
|
Duration
|
75 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
FILTRATION
|
Details
|
filter funnel
|
Type
|
FILTRATION
|
Details
|
The filtration
|
Type
|
WAIT
|
Details
|
took only five minutes
|
Duration
|
5 min
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 485.5 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[Ca+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[Na+].[OH2:3].[C:4]([O-:11])(=[O:10])/[CH:5]=[CH:6]\[C:7]([O-:9])=[O:8].[Ca+2:12]>[OH-].[Ca+2].[OH-].C(O)(=O)C>[C:7]([CH:6]([CH:5]([C:4]([O-:11])=[O:10])[OH:3])[OH:1])([O-:9])=[O:8].[Ca+2:12] |f:0.1,3.4,5.6.7,9.10|
|
Name
|
D,L-tartaric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
44.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)[O-])(=O)[O-].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 120 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a thermometer, condenser, addition funnel and mechanical stirrer
|
Type
|
FILTRATION
|
Details
|
A calcium tartrate filter cake
|
Type
|
CUSTOM
|
Details
|
from a previous reaction (133.2 g,50% solids)
|
Type
|
ADDITION
|
Details
|
was added to the reactor
|
Type
|
TEMPERATURE
|
Details
|
heated to 80°±2° C
|
Type
|
CUSTOM
|
Details
|
continued at 88°±2° C
|
Type
|
WAIT
|
Details
|
Total reaction time was three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
reached 68° C
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture was slowly cooled over 75 minutes from 68° C. to 35° C
|
Duration
|
75 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
FILTRATION
|
Details
|
filter funnel
|
Type
|
FILTRATION
|
Details
|
The filtration
|
Type
|
WAIT
|
Details
|
took only five minutes
|
Duration
|
5 min
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 485.5 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[Ca+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |